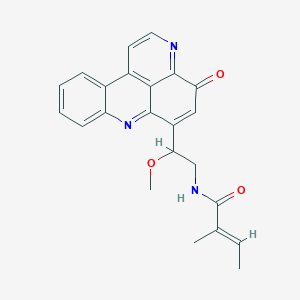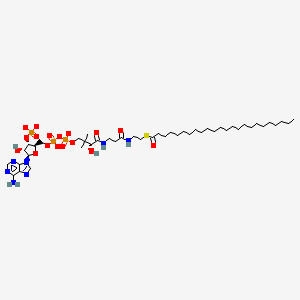
tetracosanoyl-CoA(4-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracosanoyl-CoA(4-) is a saturated fatty acyl-CoA(4-) oxoanion arising from deprotonation of the phosphate and diphosphate OH groups of tetracosanoyl-CoA. The major species at pH 7.3. It is a saturated fatty acyl-CoA(4-), a very long-chain acyl-CoA(4-) and a 3-substituted propionyl-CoA(4-). It is a conjugate base of a tetracosanoyl-CoA.
Applications De Recherche Scientifique
Sol-Gel Transformation Kinetics
- The study of tetraethoxysilane(TEOS)-water-ethanol systems using rheological measurements provides insights into the kinetics of sol-gel transformations. This research has relevance to understanding the behavior of complex molecular systems like tetracosanoyl-CoA(4-) (Vogelsberger, Seidel, & Fuchs, 2000).
Tetramic Acid Derivatives Production
- The synthesis of novel tetramic acid derivatives by Rheum palmatum BAS demonstrates the potential for creating unique compounds, which might include derivatives of tetracosanoyl-CoA(4-) (Wakimoto, Mori, Morita, & Abe, 2011).
Thioesterase Selectivity in Synthetases
- Research on the selectivity of external thioesterases in surfactin synthetases enhances understanding of molecular interactions in complex enzymatic processes, potentially including those involving tetracosanoyl-CoA(4-) (Koglin et al., 2008).
Ester Biosynthesis in Escherichia coli
- Engineering Escherichia coli for various ester productions using acyl-CoA units, like tetracosanoyl-CoA(4-), provides a basis for expanding the capabilities of whole-cell biocatalysis (Rodriguez, Tashiro, & Atsumi, 2014).
Characterization of Medium-chain Acyl-CoA Dehydrogenase
- The structure of medium-chain acyl-CoA dehydrogenase, which acts on molecules like tetracosanoyl-CoA(4-), has been elucidated, offering insights into enzyme-substrate interactions and catalytic mechanisms (Kim, Wang, & Paschke, 1994).
Polytitanium Tetrachloride in Water Treatment
- Studies on polytitanium tetrachloride (PTC) compared with titanium tetrachloride (TiCl4) in water treatment can inform applications where tetracosanoyl-CoA(4-) derivatives might be involved (Chekli et al., 2015).
Tissue Engineering and Regenerative Medicine
- The role of biomaterials in tissue engineering (TE) and their interaction with cells, like those processing tetracosanoyl-CoA(4-), highlight the importance of material science in regenerative medicine (Furth, Atala, & Van Dyke, 2007).
Tetrazole Coordination Polymers Synthesis
- Research on in situ hydrothermal synthesis of tetrazole coordination polymers with interesting physical properties could be extended to the synthesis and study of tetracosanoyl-CoA(4-) complexes (Zhao, Qu, Ye, & Xiong, 2008).
Propriétés
Nom du produit |
tetracosanoyl-CoA(4-) |
|---|---|
Formule moléculaire |
C45H78N7O17P3S-4 |
Poids moléculaire |
1114.1 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetracosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C45H82N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52/h32-34,38-40,44,55-56H,4-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)/p-4/t34-,38-,39-,40+,44-/m1/s1 |
Clé InChI |
MOYMQYZWIUKGGY-JBKAVQFISA-J |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



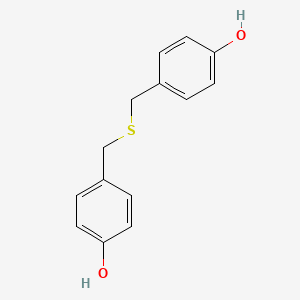
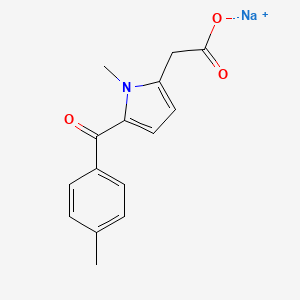
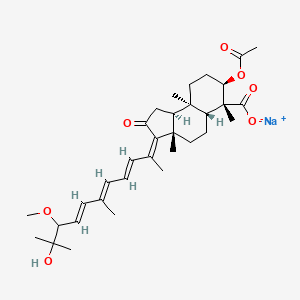
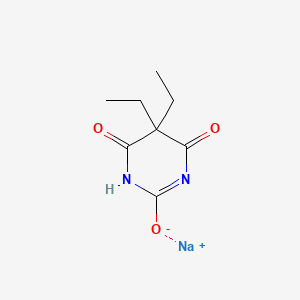
![(2S,3S)-3-{3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-oxo-1-pyrrolidin-1-ylbutan-2-amine](/img/structure/B1261174.png)
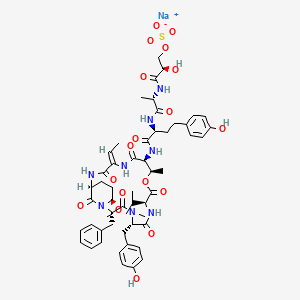
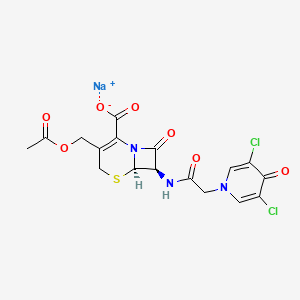
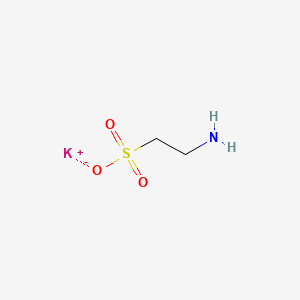
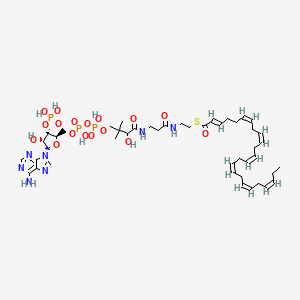
![3-(4-Bromo-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1261183.png)
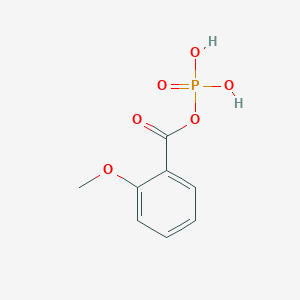
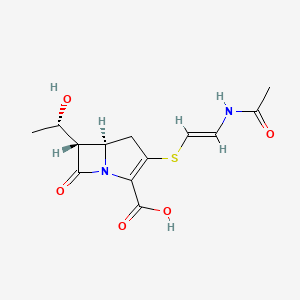
![2-aminoethyl (2R)-3-{[(1E)-hexadec-1-en-1-yl]oxy}-2-hydroxypropyl hydrogen phosphate](/img/structure/B1261189.png)
